Belinostat amide
Overview
Description
Belinostat amide is a novel amide compound with a unique structure and a wide range of applications in scientific research and drug development. Belinostat amide has been found to have a variety of biochemical and physiological effects on cells, and is being studied for its potential therapeutic applications.
Scientific Research Applications
Metabolite Characterization and Pharmacokinetics
In Vitro Metabolite Profiling : Belinostat amide is identified as a reductive metabolite of belinostat. This profiling is crucial for predicting the in vivo metabolism of belinostat in humans, helping to determine the drug's safety and efficacy, and understanding its elimination mechanism (Grover et al., 2022).
Histone Deacetylase Inhibition : Belinostat analogs, including belinostat amide, are designed as histone deacetylase (HDAC) inhibitors, showing in vitro HDAC inhibitory activities. This is significant for antitumor therapy, with some compounds demonstrating potent antiproliferative activities (Zhang et al., 2019).
Pharmacokinetic Study in Human Plasma : An LC-MS/MS assay has been developed for quantifying belinostat and its metabolites, including belinostat amide, in human plasma. This assay is critical for assessing belinostat's pharmacokinetics and metabolism in clinical studies (Kiesel et al., 2012).
Enhanced Bioavailability in Prodrug Form : The metabolism and pharmacokinetics of ZL277, a prodrug of belinostat with enhanced bioavailability, involves belinostat amide among other metabolites. This research offers insights into developing HDAC inhibitors with improved pharmacological properties (Zhang et al., 2019).
Clinical Applications and Antitumor Activity
Antitumor Activity in Preclinical Models : Belinostat demonstrates broad antineoplastic activity across various tumor models in preclinical studies. Its tolerability and combination potential with other anticancer agents are noteworthy, providing a foundation for further clinical trials (Gimsing, 2009).
Treatment of Peripheral T-cell Lymphoma : Belinostat has shown efficacy in treating relapsed or refractory peripheral T-cell lymphoma (PTCL), highlighting its clinical significance in targeted cancer therapy (Poole, 2014).
Combination Therapy for Thymic Epithelial Tumors : A study combining belinostat with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors revealed promising activity and feasibility. The immunomodulatory effects observed in this combination therapy warrant further exploration (Thomas et al., 2014).
Cellular and Molecular Impact
Effects on Glioblastoma Cell Lines : Belinostat's influence on glioblastoma cells includes inducing apoptosis and modulating expression of key genes and proteins. This suggests its potential as an anti-glioblastoma agent (Kusaczuk et al., 2016).
Proteomic Profiling in Colon Cancer Cells : Proteomic analysis of HCT116 colon cancer cells treated with belinostat revealed changes in the expression of several proteins linked to oncogenic pathways, providing insights into the drug's antitumor mechanism of action (Beck et al., 2010).
properties
IUPAC Name |
(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPQDAKKRMIOY-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Belinostat amide | |
CAS RN |
1485081-57-9 | |
Record name | Belinostat amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BELINOSTAT AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.